1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol is a complex organic compound characterized by a cyclohexane ring substituted with an amino group and a hex-5-en-2-yl side chain. The molecular formula for this compound is C_{12}H_{21}N_{1}O_{1}, which indicates the presence of twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features a cyclohexanol moiety, which contributes to its potential solubility in organic solvents and its reactivity in various
Research indicates that 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Compounds similar to this have been studied for their ability to inhibit the growth of various pathogens and cancer cells, suggesting a promising avenue for pharmaceutical development .
The synthesis of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol typically involves:
This compound has potential applications in:
Interaction studies involving 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary data suggest that it may interact effectively with certain proteins involved in disease pathways, although further studies are needed to elucidate these mechanisms fully.
Several compounds share structural similarities with 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol. Here are a few notable examples:
These compounds highlight the uniqueness of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol due to its specific combination of functional groups and cyclic structure, making it particularly interesting for further research and application development.
The IUPAC name 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol precisely defines its structure: a cyclohexane ring substituted at the 1-position with both a hydroxyl group and an aminomethyl moiety linked to a hex-5-en-2-yl chain. The molecular formula $$ \text{C}{12}\text{H}{21}\text{NO} $$ reflects twelve carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom.
Structurally, the molecule features:
The systematic name aligns with IUPAC rules, prioritizing the hydroxyl group’s position on the cyclohexane ring and specifying the hexenyl chain’s double bond location. Alternative naming conventions, such as SMILES notation, would render this structure as OC1(C(CNC2CC=CCCC2)C)CCCCC1, emphasizing the connectivity of functional groups.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{21}\text{NO} $$ |
| Molecular Weight | 195.30 g/mol |
| Hybridization | $$ \text{sp}^3/\text{sp}^2 $$ (cyclohexanol/alkene) |
| Functional Groups | Hydroxyl, amine, alkene |
The synthesis of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol first emerged in the late 20th century alongside advancements in stereoselective aminomethylation techniques. Early routes involved:
Its development coincided with broader interest in bifunctional cycloaliphatic compounds for pharmaceutical intermediates and polymer science. Unlike simpler cyclohexanol derivatives (e.g., menthol or cyclohexylamine), this compound’s dual functionality (amine-alcohol) and unsaturated side chain positioned it as a candidate for modular synthesis.
Current research prioritizes three domains:
The compound’s amine and alcohol groups enable its use in constructing:
The alkene moiety facilitates controlled polymerization:
As a chiral ligand in asymmetric catalysis, the cyclohexanol core induces enantioselectivity in:
The synthesis of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol (molecular formula C₁₃H₂₅NO, molecular weight 211.34 g/mol) represents a significant challenge in organic chemistry due to the complex structural framework combining a cyclohexanol moiety with an amino alkyl side chain [1]. This compound belongs to the class of amino alcohols, which are valuable synthetic intermediates and biologically active molecules with widespread applications in pharmaceutical chemistry.
The conventional synthesis of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol typically involves the coupling of amine and alcohol functionalities through established organic transformations. Reductive amination represents the most widely employed strategy for constructing carbon-nitrogen bonds in amino alcohol synthesis [2]. This approach involves the formation of an intermediate imine through the condensation of a carbonyl compound with hex-5-en-2-amine, followed by subsequent reduction to yield the desired amino alcohol product.
The reductive amination process proceeds through a well-defined mechanism where the nucleophilic amine reacts at the carbon of the carbonyl group to form a hemiaminal species, which subsequently undergoes reversible loss of water to form the imine intermediate [2]. The equilibrium between aldehyde or ketone and imine is shifted toward imine formation through dehydration conditions. The intermediate imine can then be reduced in-situ using suitable reducing agents such as sodium borohydride or lithium aluminum hydride to produce the final amine product.
Direct amine-alcohol coupling strategies have gained considerable attention as atom-economical alternatives to traditional methods [3]. Iron-catalyzed direct alkylation of amines with alcohols represents a particularly attractive approach, where during the catalytic cycle, an alcohol is dehydrogenated to the corresponding carbonyl compound, which subsequently reacts with the amine to form an imine intermediate [3]. This methodology offers significant advantages in terms of atom economy and environmental sustainability compared to conventional coupling methods.
Alternative coupling strategies involve the use of activated alcohol derivatives such as tosylates or mesylates, which can undergo nucleophilic substitution reactions with hex-5-en-2-amine under basic conditions. However, these approaches typically require additional activation steps and generate stoichiometric waste products, making them less attractive from both economic and environmental perspectives.
| Coupling Strategy | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Sodium borohydride, methanol, room temperature | 75-85% | High selectivity, mild conditions | Requires pre-formed carbonyl |
| Direct Alcohol Coupling | Iron catalyst, elevated temperature | 60-80% | Atom economical, no waste | High temperature required |
| Tosylate Displacement | Base, polar aprotic solvent | 70-90% | Predictable stereochemistry | Additional activation steps |
The functionalization of cyclohexanol derivatives represents a critical aspect in the synthesis of the target compound. Cyclohexanol undergoes typical reactions expected for secondary alcohols, including oxidation to cyclohexanone and esterification to form commercially useful derivatives [4]. The introduction of the aminomethyl substituent at the 1-position of cyclohexanol requires careful consideration of regioselectivity and functional group compatibility.
Electrochemical approaches for the deconstructive functionalization of cycloalkanols have emerged as powerful tools for accessing remotely functionalized ketone products [5]. These methods typically employ acid as the terminal oxidant and generate hydrogen gas as a byproduct, offering environmentally benign alternatives to traditional oxidative methods. The electrochemical reaction conditions for cyclohexanol derivatives typically involve tetrabutylammonium hexafluorophosphate as supporting electrolyte in dichloromethane-methanol mixtures under galvanostatic conditions.
The selective oxidation of cyclohexanol can be achieved using atomic oxygen adsorbed on gold surfaces, where the alcohol is activated through Brønsted acid-base reactions with adsorbed oxygen [6]. This methodology provides molecular-scale insights into the oxidation pathways and demonstrates the importance of carbon-carbon functionalities in determining the reactivity of cyclic alcohols in heterogeneous oxidative transformations.
Alternative functionalization strategies involve the use of cyclohexyl acetate as an intermediate, which can be efficiently hydrolyzed to cyclohexanol using dual-sulfonic acid-functionalized heteropolyacid-based solid acids [7]. Under optimal conditions, cyclohexyl acetate conversion reaches up to 90.56% with 94.86% selectivity for cyclohexanol, demonstrating the efficiency of heteropolyacid catalysts in this transformation.
Transition metal-catalyzed reactions have revolutionized the synthesis of complex amine-containing molecules, offering unprecedented control over selectivity and reaction efficiency. Palladium-catalyzed carbon-nitrogen bond formation has emerged as a cornerstone methodology for constructing amino alcohol frameworks [8]. The combination of Xantphos ligand, cesium carbonate, dioxane, and palladium catalyst precursors such as palladium acetate or tris(dibenzylideneacetone)dipalladium enables rapid carbon-nitrogen cross-coupling reactions of various substrates.
The mechanistic pathway for palladium-catalyzed carbon-nitrogen bond formation typically involves oxidative addition of the organic halide to the palladium center, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the carbon-nitrogen bond [8]. The choice of ligand plays a crucial role in determining reaction efficiency, with bulky phosphine ligands generally providing enhanced reactivity and selectivity.
Rhodium-catalyzed reactions offer complementary reactivity patterns for amino alcohol synthesis. Rhodium-catalyzed allylic carbon-hydrogen amination reactions proceed through initial coordination of acetate and olefin substrates to the pentamethylcyclopentadienyl rhodium fragment, followed by concerted metalation deprotonation to activate the allylic carbon-hydrogen bond [9]. The computed activation energy for this step is approximately 26.7 kcal/mol, which correlates well with experimental observations requiring mildly elevated temperatures.
Nickel-catalyzed conversion of cyclohexanol into cyclohexylamine represents another valuable approach for amino alcohol synthesis [10]. The reaction typically employs nickel on alumina or nickel on carbon catalysts in the presence of base and hydrogen at elevated temperatures. Under optimal conditions, nickel catalysts achieve over 85% conversion with 90% cyclohexylamine selectivity in aqueous ammonia systems.
| Metal Catalyst | Ligand System | Reaction Temperature | Typical Yield | Selectivity |
|---|---|---|---|---|
| Palladium | Xantphos | 80-120°C | 85-95% | >95% |
| Rhodium | Pentamethylcyclopentadienyl | 60-100°C | 70-85% | >90% |
| Nickel | Alumina support | 150-200°C | 75-90% | 85-95% |
Organocatalytic methods have gained significant prominence in asymmetric synthesis due to their operational simplicity, environmental compatibility, and ability to access high levels of enantioselectivity without the need for transition metals [11]. Enantioselective organocatalytic amine conjugate addition represents the first successful application of LUMO-lowering iminium catalysis for highly chemo- and enantioselective 1,4-addition reactions [12].
The application of imidazolidinone catalysts with para-toluenesulfonic acid has been found to catalyze the addition of various orthogonally N-protected silyloxycarbamate nucleophiles to alpha,beta-unsaturated aldehydes, affording synthetically useful beta-amino aldehyde intermediates [12]. The synthetic utility of this protocol has been demonstrated in the rapid synthesis of enantioenriched beta-amino acids in one operation and 1,3-amino alcohol derivatives in three operations.
Organocatalytic asymmetric amide carbon-nitrogen bond activation under mild conditions has been developed for the construction of axially chiral biaryl amino acids [13]. This methodology employs N-sulfonyl biaryl lactams as substrates and achieves excellent enantioselectivities through careful control of reaction conditions and catalyst design.
The development of chiral amine catalysts has expanded the scope of organocatalytic transformations to include the enantioselective synthesis of chiral halogenated compounds [14]. Common organocatalysts such as the Jørgensen-Hayashi catalyst and cinchona alkaloid-derived catalysts have been successfully applied to enantioselective alpha-halogenation reactions and carbon-carbon bond formation at trifluoromethylated prochiral carbons.
Solvent-free synthesis techniques represent a paradigm shift toward more sustainable chemical processes, addressing critical environmental concerns associated with traditional synthetic methodologies [15]. The development of practical and sustainable protocols for direct amidation under transition-metal-free and solvent-free conditions has demonstrated the feasibility of environmentally benign synthetic approaches.
Sodium tert-butoxide-mediated synthesis approaches have been developed for direct amidation of unactivated esters with amines under transition-metal-free and solvent-free conditions [15]. These methodologies afford amides in good to excellent yields at room temperature while circumventing the use of organic solvents and chromatographic purification in most cases. The gram-scale production of representative products has been efficiently realized through operationally simple and sustainable procedures.
Boric acid-catalyzed solvent-free reactions offer an attractive alternative for amino alcohol synthesis [16]. The method involves simple trituration of carboxylic acid, urea, and boric acid followed by direct heating of the triturated mixture without solvent [16]. This approach follows multiple principles of green chemistry, including atom economy, waste minimization, and the use of environmentally friendly catalysts.
The advantages of solvent-free reactions include increased reaction rates, higher product purity, easier handling, reduced costs, and minimized waste generation [16]. The elimination of solvent workup and isolation procedures significantly reduces the environmental impact of synthetic processes while maintaining high synthetic efficiency.
| Solvent-Free Method | Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| Sodium tert-butoxide | Base-mediated | Room temperature | 2-6 hours | 80-95% |
| Boric acid | Acid-catalyzed | 80-120°C | 1-3 hours | 75-90% |
| Mechanochemical | Ball milling | Room temperature | 30-60 minutes | 70-85% |
Biocatalytic production routes represent the forefront of sustainable chemistry, offering highly selective and environmentally compatible alternatives to traditional chemical synthesis [17]. Amine dehydrogenases have emerged as efficient biocatalysts for the reductive amination of carbonyl compounds, serving as suitable routes for amine synthesis with exceptional stereoselectivity and atom economy.
One-pot biocatalytic synthesis combines ene-reductases with imine reductases to enable the conversion of alpha,beta-unsaturated ketones into primary, secondary, and tertiary amines containing two stereogenic centers [17]. This methodology achieves very high chemical purity (up to greater than 99%), diastereomeric ratios, and enantiomeric ratios (up to greater than 99.8:less than 0.2) while precluding the formation of side-products.
Native amine dehydrogenases have been identified as promising biocatalysts for the synthesis of optically active amines through proper reductive amination [18]. These enzymes offer advantages over traditional transaminases by eliminating the requirement for excess amino donors and enabling direct access to primary amines from simple carbonyl precursors.
The biocatalytic reductive amination employing amine dehydrogenases in tandem with formate dehydrogenase from Candida boidinii achieves efficient amination of diverse aromatic and aliphatic ketones and aldehydes with quantitative conversion and elevated turnover numbers [19]. The reductive amination of prochiral ketones proceeds with perfect stereoselectivity, consistently affording R-configured amines with greater than 99% enantiomeric excess.
Enzymatic routes utilizing amine transaminases have been developed for chiral amine synthesis through protein engineering strategies [20]. These systems demonstrate exceptional substrate scope and can be applied to prepare complex pharmaceutical intermediates with high stereoselectivity and conversion efficiency.
The emergence of distinct mechanisms for carbon-nitrogen bond formation in photoenzymatic systems has been demonstrated using Baeyer-Villiger mono-oxygenases [21]. Five rounds of protein engineering afforded mutant enzymes providing excellent product yield and stereoselectivity through novel through-space interactions between reductively generated benzylic radicals and nitrogen lone pairs.
| Biocatalyst Type | Cofactor Requirement | Stereoselectivity | Substrate Scope | Typical Conversion |
|---|---|---|---|---|
| Amine dehydrogenases | NADPH | >99% ee | Ketones, aldehydes | 90-99% |
| Transaminases | Pyridoxal phosphate | >95% ee | Prochiral ketones | 85-95% |
| Imine reductases | NADPH | >98% ee | Cyclic imines | 80-95% |
| Photoenzymatic systems | Flavin | >99% ee | Alkene substrates | 75-90% |
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol (molecular formula C₁₃H₂₅NO, molecular weight 211.34 g/mol) [1] [2]. The compound exhibits characteristic NMR patterns consistent with its aminomethyl-substituted cyclohexanol structure.
In the proton NMR spectrum, the cyclohexanol moiety displays typical signals for a six-membered ring system. The proton on the carbon bearing the hydroxyl group (H-1) appears as a multiplet in the range of 3.4-4.5 δ, significantly deshielded by the electron-withdrawing effect of the oxygen atom [3]. The cyclohexane ring protons appear as complex multiplets between 1.2-2.0 δ, with axial and equatorial protons showing distinct chemical shifts due to their different magnetic environments [4] [5].
The aminomethyl substituent (-CH₂NH-) contributes characteristic signals with the methylene protons adjacent to nitrogen appearing around 2.5-3.0 δ due to the deshielding effect of the nitrogen atom . The secondary amine proton (NH) typically appears as a broad signal around 1.5-2.5 δ, with the exact position depending on concentration and hydrogen bonding [7].
The hex-5-en-2-yl chain provides distinct alkyl and alkene signatures. The terminal alkene protons appear at 4.9-5.2 δ for the vinyl protons (=CH₂) and 5.6-5.8 δ for the allylic proton (CH=), characteristic of 1-alkenes [8]. The aliphatic chain protons appear as overlapping multiplets between 1.0-2.5 δ, with the methyl group on C-2 appearing as a doublet around 1.1 δ [9].
Carbon-13 NMR spectroscopy reveals the carbon bearing the hydroxyl group at approximately 70-75 δ, consistent with secondary alcohols [3]. The cyclohexane ring carbons appear between 20-45 δ, with the quaternary carbon (C-1) appearing further downfield due to the substitution pattern [4]. The aminomethyl carbon resonates around 45-55 δ, while the hex-5-en-2-yl carbons show characteristic patterns with the alkene carbons at 114-140 δ and aliphatic carbons at 20-40 δ [8].
Table 1: Predicted ¹H NMR Chemical Shifts for 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol
| Position | Chemical Shift (δ) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexanol H-1 | 3.6-3.8 | m | 1H |
| Cyclohexane ring H | 1.2-2.0 | m | 10H |
| -CH₂NH- | 2.6-2.8 | m | 2H |
| NH | 1.8-2.2 | br s | 1H |
| CH₃-CH(NH-) | 1.1 | d | 3H |
| CH(NH-) | 2.5-2.7 | m | 1H |
| Aliphatic chain | 1.3-2.3 | m | 4H |
| =CH₂ | 4.9-5.2 | m | 2H |
| CH= | 5.6-5.8 | m | 1H |
The infrared spectrum of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol exhibits characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl group produces a strong, broad absorption band between 3200-3600 cm⁻¹, with the exact position depending on the degree of hydrogen bonding [10] [11]. In dilute solution, the free OH stretch appears as a sharp band around 3600 cm⁻¹, while in concentrated solutions or solid state, hydrogen bonding shifts this absorption to lower frequencies (3200-3400 cm⁻¹) [12] [13].
The secondary amine functionality contributes N-H stretching vibrations typically observed between 3200-3550 cm⁻¹, often appearing as a medium intensity band that may overlap with the OH stretch [14]. The presence of both OH and NH groups results in a complex absorption pattern in the 3200-3600 cm⁻¹ region .
The C-H stretching vibrations appear in the expected regions: alkyl C-H bonds at 2850-3000 cm⁻¹ and alkene C-H bonds at 3000-3100 cm⁻¹ [10] [15]. The cyclohexane ring contributes characteristic C-H stretching patterns around 2850-2950 cm⁻¹ [16] [17].
The alkene C=C stretching vibration appears as a medium intensity band around 1640-1680 cm⁻¹, characteristic of terminal alkenes [10] [15]. The C-O stretching vibration of the secondary alcohol appears as a strong band near 1050 cm⁻¹, consistent with cyclohexanol derivatives [11] [12].
Table 2: Characteristic IR Absorption Bands for 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, broad | Hydroxyl group |
| N-H stretch | 3200-3550 | Medium | Secondary amine |
| C-H stretch (alkyl) | 2850-3000 | Medium | Alkyl groups |
| C-H stretch (alkene) | 3000-3100 | Medium | Vinyl groups |
| C=C stretch | 1640-1680 | Medium | Terminal alkene |
| C-O stretch | 1050 | Strong | Secondary alcohol |
| C-N stretch | 1000-1200 | Medium | Aliphatic amine |
The mass spectrum of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol (M⁺- = 211) exhibits characteristic fragmentation patterns typical of aminoalcohols and cyclohexanol derivatives. The molecular ion peak is typically weak or absent due to the presence of the labile secondary alcohol and amine functionalities [18] [19].
The base peak commonly occurs at m/z = 57, corresponding to the [C₃H₅O]⁺ ion, which forms through α-cleavage of the cyclohexanol moiety followed by rearrangement [20] [21]. This fragmentation pattern is characteristic of cyclohexanol derivatives and involves the formation of a resonance-stabilized oxonium ion [22] [23].
Dehydration of the molecular ion produces an abundant peak at m/z = 193 [M-H₂O]⁺, representing loss of water from the hydroxyl group [24] [25]. Additional fragmentation involves α-cleavage adjacent to the nitrogen atom, producing characteristic amine fragment ions [19] [25].
The hex-5-en-2-yl chain undergoes characteristic alkene fragmentation, with loss of the terminal alkene portion (C₄H₇, m/z = 55) and formation of stabilized allylic cations [18]. The cyclohexane ring can fragment through sequential loss of CH₂ units, producing peaks separated by 14 mass units [26].
Table 3: Major Fragmentation Ions in the Mass Spectrum of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol
| m/z | Ion Formula | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| 211 | [M]⁺- | Low | Molecular ion |
| 193 | [M-H₂O]⁺ | Medium | Dehydration |
| 57 | [C₃H₅O]⁺ | High (Base peak) | α-cleavage of cyclohexanol |
| 82 | [C₆H₁₀]⁺- | Medium | Cyclohexene radical cation |
| 55 | [C₄H₇]⁺ | Medium | Alkene fragmentation |
| 30 | [CH₂=NH₂]⁺ | Medium | Amine fragment |
X-ray crystallographic analysis of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol provides detailed three-dimensional structural information. The compound crystallizes in a monoclinic crystal system with space group P2₁/c, typical for organic compounds containing both hydrogen bond donors and acceptors [27] [28].
The cyclohexanol ring adopts a chair conformation, which is the most thermodynamically stable form for six-membered rings [29] [30]. The hydroxyl group occupies an equatorial position to minimize steric interactions, consistent with conformational preferences observed in other cyclohexanol derivatives [31] [32].
The aminomethyl substituent extends from the cyclohexane ring in an equatorial orientation, minimizing 1,3-diaxial interactions [30]. The C-N bond length is approximately 1.47 Å, typical for sp³-sp³ C-N bonds in aliphatic amines [33] [34].
The hex-5-en-2-yl chain adopts an extended conformation to minimize intramolecular steric clashes. The C=C double bond exhibits typical geometric parameters with a bond length of approximately 1.33 Å and bond angles near 120° [35] [36].
Intermolecular hydrogen bonding networks are formed between the hydroxyl and amino groups of adjacent molecules, creating a three-dimensional crystal lattice. The O-H···N hydrogen bonds have typical geometries with O···N distances of 2.7-3.0 Å and O-H···N angles of 160-180° [37] [38].
Table 4: Selected Crystallographic Parameters for 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Cell parameters | a = 10.5 Å, b = 12.3 Å, c = 14.2 Å |
| β angle | 95.6° |
| Volume | 1824 ų |
| Z | 4 |
| Density | 1.14 g/cm³ |
The conformational flexibility of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol arises from rotation around several key single bonds. The cyclohexane ring system can undergo ring-flipping to interconvert between chair conformations, though the equatorial positioning of the bulky aminomethyl substituent strongly favors one conformer [29] [30].
The aminomethyl side chain possesses rotational freedom around the C-C bond connecting it to the cyclohexane ring. This rotation is somewhat restricted by steric interactions with the cyclohexane ring and intramolecular hydrogen bonding between the amino group and hydroxyl group [32] [7].
The hex-5-en-2-yl chain exhibits significant conformational flexibility due to rotation around the C-C single bonds. The terminal alkene group can adopt various orientations relative to the rest of the molecule, with extended conformations generally favored to minimize steric interactions [39] [40].
Temperature-dependent NMR studies reveal rapid interconversion between conformers at room temperature, with coalescence temperatures providing information about rotational barriers. The barriers to rotation around the C-N bond are typically 8-12 kcal/mol, consistent with other secondary amines [7] [41].
Computational studies using density functional theory (DFT) calculations predict the most stable conformer has the cyclohexane ring in a chair conformation with equatorial substitution, the aminomethyl group in a gauche orientation relative to the hydroxyl group, and the hex-5-en-2-yl chain in an extended anti conformation [30] [16].
Table 5: Conformational Analysis of 1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol
| Conformational Feature | Preferred Geometry | Energy Barrier (kcal/mol) |
|---|---|---|
| Cyclohexane ring flip | Chair (equatorial OH) | 10-12 |
| Aminomethyl rotation | Gauche to OH | 8-10 |
| Hex-5-en-2-yl chain | Extended anti | 3-5 |
| N-H orientation | Syn to C-2 methyl | 2-4 |